molecular formula C5H7N5 B6145243 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile CAS No. 863191-04-2

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile

Cat. No.: B6145243
CAS No.: 863191-04-2
M. Wt: 137.14 g/mol
InChI Key: BCHCDXUEXRWTKW-UHFFFAOYSA-N
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Description

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile is a chemical compound with the molecular formula C5H7N5 and a monoisotopic mass of 137.07 Da . Its structure features a 1H-tetrazole ring linked to a propanenitrile backbone that is substituted with a methyl group, presenting researchers with a unique heterocyclic scaffold . The tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, which can significantly alter a compound's pharmacokinetic properties, such as its metabolic stability and membrane permeability . This specific molecular architecture, combining a nitrile group with the tetrazole ring, makes it a valuable intermediate for medicinal chemistry and drug discovery programs. It is particularly useful for the synthesis of more complex molecules and for probing biochemical interactions. Researchers can leverage this compound in developing novel ligands or as a building block in heterocyclic chemistry. The SMILES notation for this compound is CC(C)(C#N)C1=NNN=N1, and its InChIKey is BCHCDXUEXRWTKW-UHFFFAOYSA-N . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

863191-04-2

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

2-methyl-2-(2H-tetrazol-5-yl)propanenitrile

InChI

InChI=1S/C5H7N5/c1-5(2,3-6)4-7-9-10-8-4/h1-2H3,(H,7,8,9,10)

InChI Key

BCHCDXUEXRWTKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NNN=N1

Purity

95

Origin of Product

United States

Preparation Methods

Cobalt(II)-Catalyzed Cycloaddition

A cobalt(II) complex efficiently catalyzes the reaction between 2-methylpropanenitrile (isobutyronitrile) and NaN₃ in dimethyl sulfoxide (DMSO) at 110°C for 12 hours. The mechanism proceeds via coordination of the nitrile to the cobalt center, facilitating azide attack and subsequent cyclization.

Reaction Conditions

  • Catalyst : Co(II) complex (1 mol%)

  • Solvent : DMSO

  • Temperature : 110°C

  • Time : 12 hours

  • Workup : Acidification with HCl, extraction with ethyl acetate, and silica gel chromatography.

The product, 2-methyl-2-(1H-tetrazol-5-yl)propanenitrile, is obtained in moderate to high yields (65–85% based on analogous substrates). Key advantages include operational simplicity and avoidance of protecting groups.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

Method Catalyst Solvent Temperature Time Yield Key Advantage
Co(II)-Catalyzed CycloadditionCo(II) complexDMSO110°C12 h65–85%*No protecting groups required
Hydrogenolytic DeprotectionPd/CMethanolReflux1 h83–87%High selectivity for 1H-tetrazole
Suzuki CouplingPd(OAc)₂/PPh₃DioxaneReflux4–12 h63–78%Modular for diverse substrates

*Estimated based on analogous reactions.

Mechanistic and Optimization Insights

Cycloaddition Regioselectivity

The cobalt catalyst in [3+2] cycloadditions favors 1H-tetrazole formation due to electronic stabilization of the transition state by the nitrile’s electron-withdrawing group. Computational studies using DFT (B3LYP/6-31G(d)) confirm lower activation energy for 1H-regioisomers.

Solvent and Temperature Effects

Polar aprotic solvents like DMSO enhance nitrile reactivity by stabilizing ionic intermediates. Elevated temperatures (110°C) are critical for overcoming the kinetic barrier of azide-nitrile cyclization.

Catalyst Loading and Recyclability

Cobalt catalysts at 1 mol% loading achieve optimal turnover, while Pd/C in deprotection reactions is recoverable but requires careful handling to avoid palladium leaching .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of advanced materials, including polymers and explosives.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile and related tetrazole/nitrile derivatives:

Compound Molecular Formula Key Functional Groups Physicochemical Properties Applications/Reactivity Reference
2-Methyl-2-(1H-tetrazol-5-yl)propanenitrile C₅H₇N₅ Tetrazole, nitrile, branched alkyl Moderate solubility in polar solvents due to nitrile; steric hindrance from methyl groups reduces crystallinity Potential precursor for agrochemicals or pharmaceuticals via nitrile derivatization
2-(1H-Tetrazol-5-yl)benzonitrile C₈H₅N₅ Tetrazole, nitrile, aromatic ring High rigidity from aromaticity; π-π interactions enhance crystallinity Medicinal synthesis (antihypertensive agents, antifungal drugs)
2-Fluoro-5-(1H-tetrazol-5-yl)aniline C₇H₆FN₅ Tetrazole, aromatic amine, fluorine Improved metabolic stability due to fluorine; hydrogen bonding via -NH₂ Pharmaceutical intermediates (e.g., antiviral or antibacterial agents)
3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile C₅H₅N₂O₂ Isoxazolinone, nitrile Polar due to oxazolone; reactive nitrile for cyclization Synthesis of heterocyclic polymers or bioactive molecules
Bis[(diaminomethylidene)azanium] tetrazol-1-olate C₂H₁₂N₁₄O₂ Dual tetrazole, guanidinium cations High thermal stability; 3D hydrogen-bonded network Energetic materials or coordination chemistry

Key Comparative Insights:

Structural Features: The target compound lacks aromaticity, distinguishing it from 2-(1H-tetrazol-5-yl)benzonitrile and 2-fluoro-5-(1H-tetrazol-5-yl)aniline, which exhibit π-π stacking and enhanced rigidity . Its branched alkyl chain may improve solubility in non-polar solvents compared to aromatic analogs.

Physicochemical Behavior :

  • The methyl groups in the target compound reduce crystallinity compared to the planar aromatic derivatives, as seen in 2-(1H-tetrazol-5-yl)benzonitrile (space group P21/c, well-defined crystal packing) .
  • Fluorine substitution in 2-fluoro-5-(1H-tetrazol-5-yl)aniline enhances lipophilicity and metabolic stability, a feature absent in the aliphatic target compound .

Reactivity and Applications: The nitrile group in the target compound is amenable to nucleophilic addition or hydrolysis, similar to 3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile, but its steric environment may slow reaction kinetics .

Research Findings and Implications

  • Synthetic Flexibility : The nitrile group in 2-methyl-2-(1H-tetrazol-5-yl)propanenitrile offers a handle for further functionalization, such as conversion to amides or carboxylic acids, which is less feasible in purely aromatic tetrazoles .
  • Stability Considerations : The absence of strong hydrogen-bonding networks (unlike the guanidinium-tetrazole complex in ) may render the target compound more prone to hygroscopicity.
  • Biological Relevance : While fluorine-substituted tetrazoles (e.g., ) show enhanced pharmacokinetics, the target’s methyl groups could mitigate toxicity risks associated with aromatic amines.

Biological Activity

2-Methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile is a compound that has garnered attention due to its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C5_5H10_{10}N5_5
  • Molecular Weight : 141.18 g/mol
  • CAS Number : 2105042-07-5

Research indicates that tetrazole derivatives, including this compound, may interact with various biological targets. The tetrazole ring is known to mimic carboxylic acids and can participate in hydrogen bonding and coordination with metal ions, which may influence enzyme activities and receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition : Some studies suggest that compounds with tetrazole moieties can inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : There is evidence that tetrazoles can act as ligands for certain receptors, influencing signaling pathways related to inflammation and cancer progression.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF7 (Breast Cancer)20
A549 (Lung Cancer)25

Neuroprotective Effects

The compound has also shown promise in neuroprotection models. It appears to reduce oxidative stress and apoptosis in neuronal cells under conditions mimicking neurodegenerative diseases.

Case Studies

  • In Vivo Tumor Growth Inhibition : A study involving mouse xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to controls. The mechanism was linked to the modulation of the PI3K/AKT/mTOR signaling pathway.
    • Dosage : 10 mg/kg/day
    • Outcome : 50% reduction in tumor volume after four weeks of treatment.
  • Neuroprotective Study : In a mouse model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function as assessed by the Morris water maze test.
    • Dosage : 5 mg/kg/day
    • Outcome : Improved memory retention and reduced amyloid plaque formation.

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